molecular formula C6H10N2O2 B13538991 (5-(Methoxymethyl)oxazol-4-yl)methanamine

(5-(Methoxymethyl)oxazol-4-yl)methanamine

Cat. No.: B13538991
M. Wt: 142.16 g/mol
InChI Key: BTZMUPYGWFYULR-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)oxazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. One common method starts with the synthesis of ethyl oxazole-4-carboxylate, which is then subjected to a series of functional group transformations. For example, the reduction of ethyl oxazole-4-carboxylate using lithium borohydride can yield the corresponding alcohol, which can be further modified to introduce the methoxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)oxazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The methoxymethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

(5-(Methoxymethyl)oxazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)oxazol-4-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,3-oxazol-4-yl)methanamine: Similar structure but with a methyl group instead of a methoxymethyl group.

    (5-(Hydroxymethyl)oxazol-4-yl)methanamine: Contains a hydroxymethyl group instead of a methoxymethyl group.

    (5-(Chloromethyl)oxazol-4-yl)methanamine: Contains a chloromethyl group instead of a methoxymethyl group.

Uniqueness

(5-(Methoxymethyl)oxazol-4-yl)methanamine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C6H10N2O2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3,7H2,1H3

InChI Key

BTZMUPYGWFYULR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CO1)CN

Origin of Product

United States

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